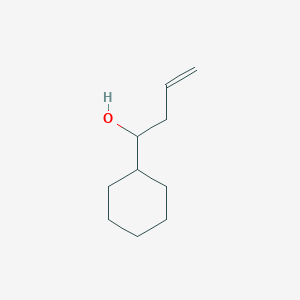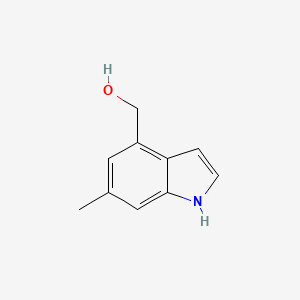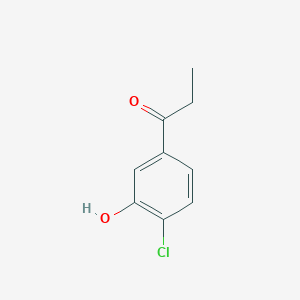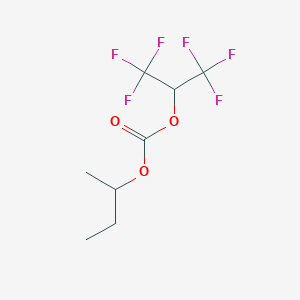
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)-2-chloropyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a 4-aryl piperidine derivative, specifically 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)-2-chloropyrimidine-5-carboxylic acid . It serves as a semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development for targeted protein degradation. PROTACs are innovative molecules designed to selectively degrade specific proteins within cells. Incorporating rigidity into the linker region of bifunctional protein degraders can impact their 3D orientation and optimize drug-like properties .
準備方法
Synthetic Routes:: The synthetic route to prepare this compound involves several steps
Protection of Piperidine Amine Group: The piperidine amine group is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of Chloropyrimidine Ring: The chloropyrimidine ring is introduced via appropriate synthetic methods.
Deprotection and Carboxylation: Removal of the Boc protecting group and subsequent carboxylation yield the final compound.
Industrial Production Methods:: While industrial-scale production details are proprietary, laboratories typically follow similar synthetic routes with optimized conditions.
化学反応の分析
Reactions::
Deprotection: Removal of the Boc group using acid or other suitable reagents.
Carboxylation: Introduction of the carboxylic acid group.
Chlorination: Formation of the chloropyrimidine ring.
Boc Deprotection: Acidic conditions (e.g., trifluoroacetic acid).
Carboxylation: Carbon dioxide (CO₂) under basic conditions.
Chlorination: Chlorinating agents (e.g., thionyl chloride).
Major Products:: The major product is 4-((1-(piperidin-4-yl)amino)-2-chloropyrimidine-5-carboxylic acid .
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a building block for PROTACs.
Biology: For targeted protein degradation studies.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in drug discovery and chemical biology research.
作用機序
The compound’s mechanism involves binding to specific protein targets, leading to their ubiquitination and subsequent proteasomal degradation. Specific pathways and molecular targets vary depending on the PROTAC design.
類似化合物との比較
While this compound is unique due to its specific structure, related compounds include:
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid: (similar Boc-protected piperidine derivative).
2-AMINO-2-(1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YL)ACETIC ACID: (another Boc-protected piperidine derivative).
4-N-Boc-piperidine: (a related compound with a cyano group).
特性
分子式 |
C15H21ClN4O4 |
|---|---|
分子量 |
356.80 g/mol |
IUPAC名 |
2-chloro-4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H21ClN4O4/c1-15(2,3)24-14(23)20-6-4-9(5-7-20)18-11-10(12(21)22)8-17-13(16)19-11/h8-9H,4-7H2,1-3H3,(H,21,22)(H,17,18,19) |
InChIキー |
LIMBQENMSPNJJN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=C2C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)
![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)

![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)






